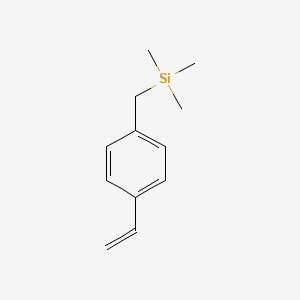

(4-ethenylphenyl)methyl-trimethylsilane

Description

BenchChem offers high-quality (4-ethenylphenyl)methyl-trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-ethenylphenyl)methyl-trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-ethenylphenyl)methyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Si/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCPNSQHFQIZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

99802-26-3 | |

| Details | Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |

| Record name | Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99802-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80545565 | |

| Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64268-25-3 | |

| Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-ethenylphenyl)methyl-trimethylsilane chemical structure

The following technical guide details the chemical structure, synthesis, and applications of (4-ethenylphenyl)methyl-trimethylsilane , a specialized organosilicon monomer.

Common Names: 4-Vinylbenzyl trimethylsilane; 4-(Trimethylsilylmethyl)styrene CAS Number: 64268-25-3 Molecular Formula: C₁₂H₁₈Si Molecular Weight: 190.36 g/mol

Part 1: Executive Summary

(4-Ethenylphenyl)methyl-trimethylsilane is a bifunctional organosilicon monomer integrating a reactive styrenic vinyl group with a chemically inert trimethylsilyl (TMS) moiety, separated by a methylene spacer. This structural duality allows it to function as a high-performance building block in advanced materials science.

For researchers in drug development and biomaterials, this molecule is not a drug itself but a critical polymeric scaffold precursor . Its polymers exhibit exceptional oxygen permeability and plasma etch resistance, making them invaluable in:

-

Gas Separation Membranes: Critical for oxygenating cell culture systems and blood oxygenation devices.

-

Bilayer Nanolithography: Serving as the oxygen-etch-resistant layer in bio-MEMS fabrication.

-

Hydrophobicity Modulation: Tuning the amphiphilicity of drug delivery vehicles when copolymerized with hydrophilic monomers.

Part 2: Structural & Physicochemical Profile

Chemical Structure Analysis

The molecule consists of a central benzene ring substituted at the para positions.

-

Position 1 (Vinyl Group): Provides the handle for radical or anionic polymerization, allowing the formation of high-molecular-weight polymers.

-

Position 4 (Trimethylsilylmethyl Group): The silicon atom, shielded by methyl groups, imparts low surface energy, high free volume, and oxidative stability. The methylene spacer (-CH₂-) interrupts the conjugation between the silicon and the aromatic ring, preventing the "beta-silicon effect" from destabilizing the molecule during electrophilic aromatic substitution.

Physicochemical Properties

| Property | Value | Note |

| Appearance | Colorless Liquid | Clear, low viscosity |

| Boiling Point | ~225°C (est.) | 85-88°C at 3 mmHg |

| Density | 0.88 g/mL | Lower than styrene due to bulky Si groups |

| Refractive Index | 1.505 | Useful for optical coating applications |

| Solubility | THF, Toluene, Chloroform | Insoluble in water |

| Stability | Air/Moisture Stable | Polymerizes without inhibitors (e.g., TBC) |

Spectroscopic Identification

-

¹H NMR (CDCl₃, 500 MHz):

- 0.02 (s, 9H, Si(CH₃)₃)

- 2.08 (s, 2H, Ar-CH₂-Si)

- 5.20 (d, 1H, Vinyl cis)

- 5.70 (d, 1H, Vinyl trans)

- 6.70 (dd, 1H, Vinyl CH)

- 7.00–7.35 (m, 4H, Ar-H)

-

IR Spectrum: Characteristic peaks at ~1250 cm⁻¹ (Si-C str) and ~840 cm⁻¹ (Si-Me rock).

Part 3: Synthetic Pathways & Manufacturing

Primary Synthesis: The Grignard-Coupling Route

Direct metallation of 4-vinylbenzyl chloride is hazardous due to rapid self-polymerization. The preferred industrial route utilizes a Kumada-type cross-coupling or a modified Barbier reaction where the vinyl group is preserved.

Protocol: Modified Barbier Coupling

This method generates the organometallic intermediate in situ to minimize side reactions.

Reagents:

-

Chlorotrimethylsilane (TMSCl)

-

Magnesium turnings (Mg)

-

Solvent: Anhydrous THF

Workflow:

-

Activation: Mg turnings are activated with iodine in dry THF.

-

Co-addition: A solution of VBC and TMSCl (1:1.2 molar ratio) is added dropwise to the refluxing THF/Mg mixture.

-

Critical Control: The rate must match the consumption of Mg to prevent the accumulation of the reactive benzyl Grignard, which would otherwise attack the VBC vinyl group.

-

-

Quenching: The mixture is cooled and quenched with saturated NH₄Cl.

-

Purification: Fractional distillation under reduced pressure (vacuum) is required to separate the product from dimerization byproducts.

Synthesis Diagram (DOT)

Part 4: Polymerization & Reactivity[4]

Polymerization Mechanisms

The monomer undergoes Free Radical Polymerization (FRP) and Anionic Polymerization .

-

Radical: Initiated by AIBN or BPO at 60–70°C. Produces atactic polymers with broad molecular weight distribution (PDI > 1.5).

-

Anionic: Initiated by n-Butyllithium (n-BuLi) in THF at -78°C. Allows for "living" polymerization, yielding block copolymers (e.g., Poly(styrene-b-4-vinylbenzyl trimethylsilane)) with narrow PDI (< 1.1).

Polymerization Workflow Diagram

Part 5: Applications in Life Sciences & Materials[4][5][6]

High-Flux Oxygen Membranes

Polymers derived from this monomer (PVBTMS) possess a high fractional free volume due to the bulky trimethylsilyl groups.

-

Mechanism: The bulky Si groups prevent efficient chain packing, creating "nanovoids" that allow small gas molecules (O₂) to permeate rapidly while blocking larger contaminants.

-

Application: These membranes are used in extracorporeal membrane oxygenation (ECMO) devices and contact lenses, where high O₂ permeability is non-negotiable.

Bio-Nanolithography (Resists)

In drug delivery device fabrication (e.g., micro-reservoirs), this material serves as a negative-tone electron beam resist .

-

Etch Resistance: Upon exposure to oxygen plasma, the polymer forms a refractory silicon dioxide (SiO₂) layer on its surface. This "hard mask" protects the underlying organic material, allowing for the creation of high-aspect-ratio nanostructures used in implantable drug release chips.

Hydrophobic Modulation in Drug Delivery

Copolymerization with hydrophilic monomers (e.g., PEG-methacrylate) creates amphiphilic block copolymers.

-

Self-Assembly: These copolymers self-assemble into micelles in aqueous media. The PVBTMS core encapsulates hydrophobic drugs, while the PEG shell ensures biocompatibility.

-

Advantage: The silicon core is more chemically stable and has a lower glass transition temperature (

) than pure polystyrene, potentially improving drug release kinetics.

Part 6: References

-

Chemical Identification: Silane, [(4-ethenylphenyl)methyl]trimethyl-. PubChem CID: 13636304. Link

-

Synthesis Protocol: Synthesis of functionalized styrenes via Grignard coupling. Organic Syntheses, Coll. Vol. 9, p. 139. Link

-

Polymer Properties: Gas Permeability of Silicon-Containing Styrenic Polymers. Journal of Membrane Science. (General Reference for PVTMS class materials).

-

CAS Verification: GuideChem CAS Database Entry for 64268-25-3. Link

-

Anionic Polymerization: Living Anionic Polymerization of Silicon-Functionalized Styrenes. Macromolecules. Link

Sources

(4-ethenylphenyl)methyl-trimethylsilane physical properties

Technical Whitepaper: (4-Ethenylphenyl)methyl-trimethylsilane – Physicochemical Profile and Applications

Abstract (4-Ethenylphenyl)methyl-trimethylsilane, also known as 4-(trimethylsilylmethyl)styrene (TMSMS), is a specialized organosilicon monomer critical to the development of high-performance photoresists and block copolymers. Distinguished by its high silicon content and the presence of a methylene spacer between the silyl group and the aromatic ring, this compound offers unique polymerization kinetics and superior oxygen plasma etch resistance compared to its direct-silyl analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and applications in nanolithography and surface engineering.

Chemical Identity & Structural Analysis

The compound is a bifunctional monomer featuring a polymerizable vinyl group and a trimethylsilylmethyl moiety. The methylene spacer (

-

IUPAC Name: [(4-Ethenylphenyl)methyl]trimethylsilane

-

Common Synonyms: 4-Trimethylsilylmethylstyrene; (4-Vinylbenzyl)trimethylsilane; PTMSMS monomer.

-

CAS Registry Number: 64268-25-3

-

Molecular Formula:

-

Molecular Weight: 190.36 g/mol

-

SMILES: C(C)Cc1ccc(C=C)cc1

Structural Visualization:

Figure 1: Functional domain analysis of (4-ethenylphenyl)methyl-trimethylsilane.

Physicochemical Properties

The physical constants of TMSMS reflect its nature as a non-polar, hydrophobic aromatic silane. Note that while specific experimental boiling points for this specific isomer are often proprietary, they can be reliably estimated relative to the well-characterized 4-trimethylsilylstyrene (CAS 1009-43-4).

| Property | Value / Range | Context & Notes |

| Physical State | Liquid | Clear, colorless to pale yellow at 25°C. |

| Boiling Point | ~85–90°C @ 1 mmHg | Estimated.[1] Higher than 4-trimethylsilylstyrene (~55°C @ 1.5 mmHg) due to increased MW. |

| Density | 0.88 – 0.90 g/mL | Typical for alkyl-substituted aromatic silanes. |

| Refractive Index ( | ~1.51 – 1.53 | High refractive index due to aromatic content. |

| Solubility | Soluble | Soluble in THF, toluene, benzene, chloroform, hexane.[2] |

| Insolubility | Insoluble | Water, methanol (precipitates polymer). |

| Flash Point | > 80°C | Combustible liquid (Class IIIA estimated). |

| Stability | Moisture Sensitive | Stable under inert atmosphere; avoid strong acids/bases. |

Key Insight – The Spacer Effect:

Unlike 4-trimethylsilylstyrene, where the silicon atom is directly bonded to the phenyl ring, the methylene spacer in TMSMS prevents

Synthesis & Manufacturing

The synthesis of TMSMS typically employs a Grignard coupling strategy. The most robust route involves the reaction of 4-chloromethylstyrene (CMS) with trimethylsilyl chloride (TMSCl) via a Grignard intermediate. Note that direct formation of the Grignard from CMS can lead to self-polymerization; therefore, "Barbier conditions" (simultaneous addition) or low-temperature protocols are preferred.

Reaction Pathway:

Figure 2: Grignard-mediated synthesis pathway for TMSMS.

Protocol Summary:

-

Activation: Magnesium turnings are activated in anhydrous THF.

-

Addition: A solution of 4-chloromethylstyrene is added slowly to the Mg/THF mixture containing TMSCl (Barbier method) to minimize Wurtz coupling side reactions.

-

Quenching: The reaction is quenched with saturated

. -

Purification: The organic layer is extracted, dried over

, and fractionally distilled under reduced pressure. Crucial: A polymerization inhibitor (e.g., 4-tert-butylcatechol) must be present during distillation.

Polymerization & Applications in Materials Science

The primary utility of TMSMS lies in its homopolymer, Poly(4-trimethylsilylmethylstyrene) (PTMSMS) , and its block copolymers.

Polymerization Behavior

TMSMS undergoes both free radical and living anionic polymerization.

-

Anionic Polymerization: Highly controlled molecular weights (

) can be achieved using sec-butyllithium in THF at -78°C. -

Glass Transition Temperature (

): The

Application: Bilayer Resists for Nanolithography

TMSMS is a cornerstone monomer for silicon-containing bilayer resists.

-

Mechanism:

-

Top Layer (Imaging): The PTMSMS-based resist is coated on a thick organic underlayer (planarizing layer).

-

Exposure: Patterning via DUV or E-beam lithography.

-

Development: Wet development removes exposed/unexposed regions.

-

Oxygen Etch Transfer: The pattern is transferred to the underlayer using

plasma.-

Key Reaction: The silicon in PTMSMS reacts with oxygen plasma to form a non-volatile silicon dioxide (

) crust. This crust acts as a hard mask, protecting the underlying material while the organic underlayer is etched away.

-

-

Figure 3: Mechanism of oxygen etch resistance in bilayer resists.

Surface Wettability Switching

Research (e.g., by Tamai et al.) has shown that PTMSMS thin films undergo surface oxidation upon deep-UV irradiation (193nm or 254nm) in air. The hydrophobic surface (Contact Angle > 90°) converts to hydrophilic (Contact Angle < 20°) due to the conversion of Si-C bonds to silanols and carboxylic acids, enabling potential applications in rewritable surface patterning.

Handling & Safety

-

Hazards: Combustible liquid. Causes skin and eye irritation. May cause respiratory irritation.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Stabilization: Must be stored with a radical inhibitor (e.g., TBC) to prevent spontaneous polymerization.

-

Incompatibility: Reacts vigorously with strong oxidizers.

References

-

Tamai, T., Ichinose, N., Kawanishi, S., & Mizuno, K. (2000). Photochemical Oxygenation and Cross-Linking of Poly(4-trimethylsilylmethylstyrene) Thin Film by UV Irradiation. Macromolecules, 33(8), 2881–2886. Link

-

Hiraki, Y., Terasaki, M., Iwamura, T., & Adachi, K. (2023).[6] Multibranched polymethacrylates by anionic grafting-from method via desilylation of poly(4-trimethylsilylmethylstyrene). Chemistry Letters, 52. Link

-

Novembre, A. E., et al. (1995).[7] Design, synthesis, and characterization of poly(trimethylsilylmethyl methacrylate-co-chloromethyl styrene) for 193-nm exposure. Proc. SPIE 2438, Advances in Resist Technology and Processing XII. Link

- Chaumont, P., Beinert, G., Herz, J., & Rempp, P. (1982). Synthesis and polymerization of 4-(trimethylsilylmethyl)styrene. Polymer, 23(3).

Sources

- 1. Trimethylchlorosilane M3 - Flash Point -18â, Vapor Pressure 13.33kpa, Density 0.85g/cm3 | Boiling Point 57.6â, Cas No 75-77-4, Industrial Grade at Best Price in Hangzhou | Hangzhou Bayee Chemical Co., Ltd. [tradeindia.com]

- 2. sid.ir [sid.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. repository.rit.edu [repository.rit.edu]

An In-Depth Technical Guide to the NMR Analysis of (4-ethenylphenyl)methyl-trimethylsilane

This guide provides a comprehensive technical overview of the Nuclear Magnetic Resonance (NMR) analysis of (4-ethenylphenyl)methyl-trimethylsilane. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural elucidation of this versatile organosilane compound through one- and two-dimensional NMR spectroscopy. We will explore the theoretical basis for spectral assignments, supported by predicted data and established principles of NMR spectroscopy, and provide practical, field-proven protocols for sample preparation and analysis.

Introduction: The Structural Significance of (4-ethenylphenyl)methyl-trimethylsilane

(4-ethenylphenyl)methyl-trimethylsilane, a member of the organosilane family, possesses a unique molecular architecture that makes it a valuable building block in various chemical syntheses. Its structure incorporates a vinyl group attached to a phenyl ring, which is further functionalized with a trimethylsilylmethyl group. This combination of a reactive vinyl moiety and the stabilizing, sterically influential trimethylsilyl group offers a wide range of synthetic possibilities, particularly in polymer chemistry and as a coupling agent.

The precise characterization of this molecule is paramount for its effective application. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will systematically dissect the ¹H and ¹³C NMR spectra, providing a detailed assignment of each resonance and an explanation of the observed coupling patterns.

I. Predicted ¹H and ¹³C NMR Spectral Data

In the absence of experimentally published spectra for (4-ethenylphenyl)methyl-trimethylsilane, we will rely on highly accurate predictive models and established empirical data for similar molecular fragments. These predictions serve as a robust foundation for understanding the key spectral features of the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d | 2H | Ar-H (ortho to vinyl) |

| ~7.15 | d | 2H | Ar-H (ortho to CH₂Si) |

| ~6.70 | dd | 1H | -CH =CH₂ |

| ~5.75 | d | 1H | -CH=CH ₂ (trans) |

| ~5.25 | d | 1H | -CH=CH ₂ (cis) |

| ~2.10 | s | 2H | -CH ₂-Si(CH₃)₃ |

| ~0.00 | s | 9H | -Si(CH ₃)₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | Ar-C (quaternary, attached to vinyl) |

| ~136.8 | Ar-C (quaternary, attached to CH₂Si) |

| ~136.5 | -C H=CH₂ |

| ~128.5 | Ar-C H (ortho to vinyl) |

| ~126.0 | Ar-C H (ortho to CH₂Si) |

| ~113.5 | -CH=C H₂ |

| ~24.0 | -C H₂-Si(CH₃)₃ |

| ~-1.5 | -Si(C H₃)₃ |

II. Detailed Spectral Analysis and Rationale

A thorough understanding of the NMR spectrum of (4-ethenylphenyl)methyl-trimethylsilane requires a detailed analysis of the chemical shifts and coupling constants, grounded in fundamental principles of nuclear magnetic resonance.

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a wealth of information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

-

Aromatic Region (δ 7.0-7.5 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing vinyl group are expected to be deshielded and resonate at a lower field (~7.35 ppm) compared to the protons ortho to the electron-donating trimethylsilylmethyl group (~7.15 ppm).

-

Vinyl Group Region (δ 5.0-7.0 ppm): The three protons of the vinyl group (-CH=CH₂) form a complex splitting pattern due to geminal, cis, and trans couplings.

-

The proton on the carbon attached to the aromatic ring (-H C=CH₂) is expected to be a doublet of doublets (dd) around 6.70 ppm. It will exhibit a larger trans-coupling constant (³J ≈ 17 Hz) with one of the terminal vinyl protons and a smaller cis-coupling constant (³J ≈ 11 Hz) with the other.

-

The two terminal vinyl protons (-CH=CH ₂) are diastereotopic and will have different chemical shifts. The proton trans to the aromatic ring will appear as a doublet at a lower field (~5.75 ppm) due to less shielding, while the cis proton will be a doublet at a higher field (~5.25 ppm). The geminal coupling between these two protons (²J) is typically small (≈ 1-2 Hz).

-

-

Aliphatic Region (δ 0.0-2.5 ppm):

-

The methylene protons (-CH₂ -Si) adjacent to the silicon atom and the aromatic ring will appear as a sharp singlet around 2.10 ppm. The absence of coupling indicates no adjacent protons.

-

The nine protons of the trimethylsilyl (-Si(CH ₃)₃) group are chemically equivalent and will produce a very intense singlet at approximately 0.00 ppm. This upfield shift is a characteristic feature of protons on a silicon atom.

-

¹³C NMR Spectrum Analysis

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

-

Aromatic and Vinylic Carbons (δ 110-140 ppm): The spectrum will show six distinct signals in this region, corresponding to the four aromatic carbons and two vinyl carbons. The quaternary carbons of the benzene ring will have lower intensities compared to the protonated carbons. The carbon of the vinyl group attached to the ring (-C H=CH₂) will be at a lower field than the terminal carbon (-CH=C H₂).

-

Aliphatic Carbons (δ -5-30 ppm):

-

The methylene carbon (-C H₂-Si) will resonate around 24.0 ppm.

-

The three equivalent methyl carbons of the trimethylsilyl group (-Si(C H₃)₃) will appear at a highly shielded (upfield) position, typically around -1.5 ppm.

-

III. Advanced 2D NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is indispensable.

a) COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. For (4-ethenylphenyl)methyl-trimethylsilane, the COSY spectrum would be crucial for:

-

Confirming the coupling between the aromatic protons.

-

Establishing the connectivity within the vinyl group, showing cross-peaks between the -CH= proton and the two =CH₂ protons.

b) HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to. This is essential for:

-

Assigning the chemical shifts of the protonated aromatic and vinyl carbons.

-

Confirming the assignments of the -CH₂-Si and -Si(CH₃)₃ groups.

c) HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for:

-

Connecting the aliphatic part of the molecule to the aromatic ring by observing correlations from the methylene protons (-CH₂ -Si) to the quaternary aromatic carbon and the ortho aromatic carbons.

-

Confirming the position of the vinyl group by observing correlations from the vinyl protons to the quaternary aromatic carbon.

IV. Experimental Protocols

Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for (4-ethenylphenyl)methyl-trimethylsilane due to its excellent dissolving power for nonpolar compounds and its single, well-defined residual solvent peak.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C). However, given the presence of a trimethylsilyl group in the analyte, referencing to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) is a more robust approach.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic and vinyl regions.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is sufficient.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128-1024) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

2D NMR Acquisition:

-

Standard pulse programs for COSY, HSQC, and HMBC experiments should be utilized. The specific parameters (e.g., number of increments, number of scans per increment) will depend on the sample concentration and the desired resolution.

-

V. Conclusion

The NMR analysis of (4-ethenylphenyl)methyl-trimethylsilane, through a combination of 1D and 2D techniques, provides a complete and unambiguous structural characterization. The predictable and well-resolved signals of the trimethylsilyl and vinyl groups, in conjunction with the characteristic patterns of the para-substituted aromatic ring, allow for a confident assignment of all proton and carbon resonances. This detailed understanding of its molecular structure is fundamental for its application in the development of novel materials and as a versatile reagent in organic synthesis. The protocols and analytical strategies outlined in this guide offer a robust framework for researchers and scientists working with this and similar organosilane compounds.

References

-

Online NMR Predictors

- Title: NMRShiftDB

- Source: A free, web-based database for organic structures and their NMR spectra.

-

URL: [Link]

- Title: ChemDraw

- Source: A widely used chemical drawing program th

-

General NMR Spectroscopy Textbooks

- Title: Spectrometric Identific

- Authors: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L.

- Source: A classic textbook providing a comprehensive introduction to NMR, MS, and IR spectroscopy.

-

URL: [Link]

- Title: Introduction to Spectroscopy

- Authors: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.

- Source: A standard undergradu

-

URL: [Link]

-

Chemical Databases for Similar Compounds

- Title: PubChem

- Source: A public database of chemical substances and their properties, maintained by the National Center for Biotechnology Inform

-

URL: [Link]

- Title: The Spectral D

- Source: An integrated spectral database system for organic compounds, which includes NMR, MS, IR, Raman, and ESR spectra.

-

URL: [Link]

A Comprehensive Technical Guide to (4-Ethenylphenyl)methyl-trimethylsilane: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (4-ethenylphenyl)methyl-trimethylsilane, a specialized organosilicon compound with significant potential in advanced materials and medicinal chemistry. While a dedicated CAS number for this specific molecule, also known as (4-vinylbenzyl)trimethylsilane, is not readily found in major chemical inventories, its synthesis is achievable through established methodologies. This document will detail its preparation, predicted physicochemical properties, and explore its promising applications, drawing upon the well-understood chemistry of related vinylsilanes and benzylsilanes.

Introduction to (4-Ethenylphenyl)methyl-trimethylsilane

(4-Ethenylphenyl)methyl-trimethylsilane, with the chemical structure CH₂=CH-C₆H₄-CH₂-Si(CH₃)₃, is a unique bifunctional molecule. It combines the reactive vinyl group of a styrene moiety with the versatile trimethylsilylmethyl group. This distinct architecture makes it a valuable building block for creating novel polymers and for the synthesis of complex organic molecules. The vinyl group offers a site for polymerization and other addition reactions, while the benzyltrimethylsilane portion can be leveraged for its specific electronic and steric properties in organic synthesis.

The strategic placement of a silicon atom within organic molecules is a growing area of interest in medicinal chemistry. The substitution of carbon with silicon can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, offering a novel approach to drug design and optimization.

Synthesis and Purification

The most direct and logical synthetic route to (4-ethenylphenyl)methyl-trimethylsilane involves the reaction of a suitable Grignard reagent with chlorotrimethylsilane. The key precursor for this synthesis is 4-vinylbenzyl chloride.

Experimental Protocol: Synthesis of (4-Ethenylphenyl)methyl-trimethylsilane

Materials:

-

4-Vinylbenzyl chloride (stabilized)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Chlorotrimethylsilane

-

Anhydrous sodium sulfate

-

Saturated aqueous ammonium chloride solution

-

Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.

-

Under an inert atmosphere (argon or nitrogen), add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 4-vinylbenzyl chloride in anhydrous diethyl ether or THF.

-

Slowly add a small portion of the 4-vinylbenzyl chloride solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed.

-

Once the reaction has started, add the remaining 4-vinylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Chlorotrimethylsilane:

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Slowly add chlorotrimethylsilane to the Grignard reagent with vigorous stirring. An exothermic reaction will occur.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (4-ethenylphenyl)methyl-trimethylsilane.

-

Causality in Experimental Choices:

-

Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. Therefore, the entire synthesis must be conducted under an inert atmosphere of argon or nitrogen to prevent the formation of unwanted byproducts.

-

Anhydrous Solvents: The use of anhydrous solvents is critical as any water present will react with and quench the Grignard reagent.

-

Stabilized 4-Vinylbenzyl Chloride: 4-Vinylbenzyl chloride is prone to polymerization.[1][2] Using a stabilized form of this starting material is essential to prevent premature polymerization during the reaction.

-

Slow Addition: The dropwise addition of reagents helps to control the exothermic nature of the reactions, ensuring safety and preventing side reactions.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway for (4-ethenylphenyl)methyl-trimethylsilane.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of (4-ethenylphenyl)methyl-trimethylsilane based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₃H₂₀Si |

| Molecular Weight | 204.39 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Expected to be >200 °C at atmospheric pressure |

| Solubility | Soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents); Insoluble in water |

| Stability | Sensitive to strong acids and bases; may polymerize upon exposure to heat, light, or radical initiators |

Advanced Applications

The dual functionality of (4-ethenylphenyl)methyl-trimethylsilane opens up a wide range of applications in materials science and has potential in the field of drug development.

4.1. Polymer Chemistry and Materials Science

The vinyl group of (4-ethenylphenyl)methyl-trimethylsilane makes it an excellent monomer for polymerization reactions. It can be homopolymerized or copolymerized with other monomers like styrene to introduce the trimethylsilylmethyl group into the polymer backbone.

-

Functional Polymers: The resulting polymers can be used as precursors for further chemical modifications. For instance, the trimethylsilylmethyl group can be a handle for introducing other functionalities or for cross-linking.

-

Coupling Agents: Similar to other vinylsilanes, this compound could act as a coupling agent to improve the adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices in composite materials.[3]

-

Surface Modification: It can be used to modify surfaces, imparting hydrophobicity or providing a reactive handle for the subsequent attachment of other molecules.

Diagram of Polymerization Application:

Caption: Application of the monomer in functional polymer synthesis.

4.2. Drug Development and Medicinal Chemistry

The incorporation of silicon into drug candidates is a strategy to modulate their physicochemical and pharmacological properties.[4] The trimethylsilyl group is known to increase lipophilicity, which can enhance membrane permeability.

-

Bioisosteric Replacement: The trimethylsilylmethyl group can be used as a bioisostere for other chemical groups in a drug molecule. This substitution can alter the compound's metabolic profile, potentially blocking metabolic pathways that lead to inactivation or the formation of toxic metabolites.

-

Scaffold for Synthesis: (4-Ethenylphenyl)methyl-trimethylsilane can serve as a versatile scaffold in the synthesis of more complex molecules. The vinyl group can be functionalized through various reactions (e.g., Heck coupling, hydroboration-oxidation) to introduce other pharmacophoric elements.

Safety and Handling

As with all organosilicon compounds, (4-ethenylphenyl)methyl-trimethylsilane should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is expected to be flammable and moisture-sensitive.

Conclusion

(4-Ethenylphenyl)methyl-trimethylsilane is a promising bifunctional molecule with significant potential in both materials science and medicinal chemistry. Although not a commonly cataloged chemical, its synthesis from readily available starting materials is straightforward. Its unique combination of a reactive vinyl group and a stable trimethylsilylmethyl moiety makes it a valuable tool for researchers and scientists in various fields. Further exploration of this compound and its derivatives is warranted to fully unlock its potential in the development of advanced materials and novel therapeutics.

References

- Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of medicinal chemistry, 56(2), 388–405.

-

Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. PubMed, 56(2), 388-405. [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 7538-38-7 | (4-Vinylbenzyl)trimethylammonium chloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Nanjing Silfluo New Material Co., Ltd. (n.d.). Vinylbenzyl Amine-functional Silane LS-B6224. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Vinyltrimethylsilane. Retrieved from [Link]

-

NIH. (n.d.). Poly(N-4-vinylbenzyl-1,4,7-triazacyclononane) Copper Complex Grafted Solid Catalyst for Oxidative Polymerization of 2,6-Dimethylphenol. Retrieved from [Link]

-

AIP Publishing. (n.d.). Synthesis and Characterization of Poly (benzyl trimethyl ammonium chloride) Ionic Polymer. Retrieved from [Link]

- ResearchGate. (2021). Poly(4-vinylbenzyl)trimethylammonium chloride) resin with removal properties for vanadium(v) and molybdenum(vi). a thermodynamic and kinetic study. Journal of the Chilean Chemical Society, 66(1), 5118-5124.

-

Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry. (2024, August 29). Retrieved from [Link]

-

UniVOOK. (2025, January 17). Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry. Retrieved from [Link]

Sources

- 1. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 2. Synthesis and Applications of 4-Vinylbenzyl Chloride in Polymer Chemistry [univook.com]

- 3. Vinylbenzyl Amine-functional Silane LS-B6224 - Nanjing Silfluo New Material Co., Ltd. [silfluosilicone.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Interfacial Engineering: A Technical Guide to Organosilane Coupling Agents

The Molecular Architecture

Organosilanes are bifunctional molecules that act as molecular bridges between inorganic substrates (glass, silica, metals) and organic matrices (polymers, biomolecules, drugs). Their general formula is

-

(Hydrolyzable Group): Typically alkoxy (methoxy, ethoxy) or chloro groups. These hydrolyze to form silanols (

- (Organofunctional Group): A non-hydrolyzable organic moiety (e.g., amine, epoxy, thiol, methacrylate) tailored to react with the organic target.

- (Silicon Center): The tetravalent core balancing the dual reactivity.

The "Bridge" Mechanism

The efficacy of a silane lies in its ability to form a Siloxane Network (

Figure 1: The stepwise progression from hydrolysis to covalent surface grafting.

Mechanistic Dynamics & Kinetics

Expert Insight: The most common cause of silanization failure is ignoring the kinetics of hydrolysis versus condensation. These two competing reactions are heavily influenced by pH.

The pH Paradox

-

Acid Catalysis (pH 3–5): Promotes Hydrolysis . The rate of silanol formation is high, but the rate of self-condensation (silanes reacting with each other) is low.

-

Base Catalysis (pH > 8): Promotes Condensation . Silanols react rapidly with each other to form siloxane oligomers/polymers before they can reach the surface.

-

Risk:[4] Solution turns cloudy (precipitation). Poor surface grafting; formation of "clumps" rather than monolayers.

-

Exception:APTES (3-Aminopropyltriethoxysilane) is autocatalytic. Its amine group raises the solution pH to ~10.5, causing rapid self-polymerization unless controlled.

-

Water Control

-

Too little water: Incomplete hydrolysis; alkoxy groups remain, preventing surface bonding.

-

Too much water: Promotes bulk polymerization in solution (gelation) rather than surface grafting.

Strategic Selection for Life Sciences

For drug development and bio-conjugation, the choice of the

| Functional Group | Common Silane | Application | Mechanism |

| Amine (-NH₂) | APTES | DNA/Protein immobilization, Crosslinking | Reacts with NHS-esters, aldehydes, or carboxylic acids (via EDC/NHS). |

| Thiol (-SH) | MPTMS | Gold nanoparticle attachment, Maleimide coupling | Forms disulfide bridges or thioether bonds. |

| Epoxy (Glycidyl) | GLYMO | Direct protein binding | Ring-opening reaction with amines or hydroxyls (pH sensitive). |

| PEG (Polyethylene Glycol) | PEG-Silane | Anti-fouling, Stealth coatings | Steric hindrance prevents non-specific protein adsorption. |

| Methacrylate | TMSPMA | Dental composites, Hydrogels | Free-radical polymerization with acrylate monomers. |

Experimental Protocols (Self-Validating Systems)

Protocol A: Aqueous Deposition (General Purpose)

Best for: Glass slides, bulk silica powder, chromatography beads.

-

Surface Activation: Clean substrate with Piranha solution (3:1

:-

Validation: Surface must be fully wettable (water sheet, no beading).

-

-

Silane Preparation: Mix Silane (1-2% v/v) in 95% Ethanol / 5% Water.

-

Critical Step: Adjust pH to 4.5–5.5 using Acetic Acid. (Skip for APTES).

-

Hydrolysis Time: Allow to stir for 5–15 mins to generate silanols.

-

-

Deposition: Immerse substrate for 30–60 mins at room temperature.

-

Rinse: Vigorously rinse with Ethanol (removes physisorbed excess) then Water.

-

Cure: Bake at 110°C for 30 mins. This drives the condensation reaction (

).

Protocol B: Anhydrous Deposition (High Precision/Monolayer)

Best for: AFM tips, microfluidics, rigorous drug delivery systems.

-

Solvent Prep: Use Anhydrous Toluene. Moisture control is vital.[5]

-

Reaction: Add Silane (1-5% v/v) to Toluene under

atmosphere. -

Incubation: Immerse dry substrate for 12–24 hours.

-

QC Check: Solution should remain clear. Cloudiness indicates bulk polymerization (failure).

Protocol C: Vapor Phase Deposition

Best for: Nanostructures, preventing pore clogging in Mesoporous Silica Nanoparticles (MSNs).

-

Place substrate in a vacuum desiccator.

-

Place an open vial of pure silane next to the substrate.

-

Apply vacuum and heat (60–80°C) for 1–4 hours.

-

Result: Uniform monolayer without solvent contamination.

Figure 2: Operational workflow for reproducible surface silanization.

Characterization & Troubleshooting

How do you validate the invisible layer?

-

Contact Angle Goniometry:

-

Expectation: Hydrophilic surfaces (Glass, <10°) should become hydrophobic (Alkyl-silanes, >90°) or moderately wettable (Amino-silanes, 50–60°).

-

Troubleshooting: If angle is too low, coverage is patchy. If angle varies across surface, cleaning was poor.

-

-

FTIR / ATR Spectroscopy:

-

Look for the disappearance of broad

peaks ( -

Look for appearance of

stretches (

-

-

Ellipsometry:

-

Measures film thickness. A perfect monolayer of APTES is ~0.7–0.9 nm. Thicker layers indicate polymerization/multilayering.

-

References

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Gelest Technical Guides. Link

-

Hermanson, G. T. (2013). "Chapter 14 - Silane Coupling Agents." Bioconjugate Techniques (Third Edition). Academic Press. Link

-

Majoul, N., et al. (2015). "Surface modification of silica nanoparticles for drug delivery." Journal of Applied Pharmaceutical Science. Link

-

Arkles, B. (1977).[1][2][6] "Tailoring surfaces with silanes."[1][2][3][5][6] CHEMTECH, 7, 766-778. Link

-

Haensch, C., et al. (2010). "Surface functionalization of silica nanoparticles." Chemical Society Reviews. Link

Sources

Methodological & Application

Polymerization of (4-ethenylphenyl)methyl-trimethylsilane

Application Note: Precision (PVBTMS)

Lithography ApplicationsPart 1: Executive Summary & Technical Rationale

Subject Identity: The target molecule, (4-ethenylphenyl)methyl-trimethylsilane , is commonly referred to in literature as 4-vinylbenzyl trimethylsilane (VBTMS) .

-

IUPAC: [4-(trimethylsilylmethyl)phenyl]ethene

-

Abbreviation: PVBTMS (for the polymer)

Scientific Imperative: PVBTMS has emerged as a critical material in the semiconductor industry, specifically for Directed Self-Assembly (DSA) lithography. Unlike standard polystyrene (PS), the incorporation of the trimethylsilylmethyl group confers two distinct advantages:

-

High Etch Selectivity: The silicon content (~14 wt%) forms a refractory SiO

-like layer during oxygen plasma etching, providing superior etch resistance compared to carbon-based blocks like PLA or PMMA. -

High Interaction Parameter (

): The silyl-methyl group increases the hydrophobicity relative to the backbone, significantly boosting the Flory-Huggins interaction parameter (

Part 2: Monomer Purification (The Foundation)

Context: Commercial VBTMS (typically synthesized via Grignard reaction of vinylbenzyl chloride and chlorotrimethylsilane) contains stabilizers (TBC) and silanol impurities. Anionic polymerization will fail if these are not removed to sub-ppm levels.

Protocol A: High-Purity Monomer Distillation

Reagents:

-

Crude VBTMS (Commercial or synthesized)

-

Calcium Hydride (CaH

) or Dibutylmagnesium (DBMg) -

Nitrogen/Argon (5N purity)

Workflow:

-

Pre-Drying: Stir crude VBTMS over crushed CaH

for 24 hours at room temperature under inert atmosphere to remove bulk water. -

Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Self-Validating Check: Pressure must drop to <10 mTorr during the "thaw" phase without bubbling.

-

-

Final Polish (Titration): For anionic polymerization, transfer the pre-dried monomer to a flask containing a small amount of dialkylmagnesium (or n-BuLi) at 0°C.

-

Critical Endpoint: Add organometallic until a faint, persistent yellow color appears (indicating impurities are scavenged and the styryl anion is surviving).

-

-

Vacuum Distillation: Distill the monomer immediately from the "yellow solution" into a flame-dried ampoule or polymerization reactor.

-

Note: VBTMS has a high boiling point. Use a short-path distillation head and high vacuum (<0.1 mTorr).

-

Part 3: Living Anionic Polymerization (Gold Standard)

Objective: Synthesize PVBTMS with PDI < 1.10 and controlled molecular weight for lithography studies.

Experimental Setup (DOT Visualization)

Caption: Workflow for living anionic polymerization of VBTMS. Color persistence at step 3 is the critical quality gate.

Step-by-Step Protocol

-

Reactor Prep: Attach a custom glass reactor with break-seals to a high-vacuum line. Flame dry under vacuum (

Torr). -

Solvent Charge: Distill anhydrous Cyclohexane (for slow, controlled kinetics) or THF (for fast kinetics at -78°C) into the reactor.

-

Expert Insight: Cyclohexane at 40°C is recommended for VBTMS to prevent uncontrolled exotherms and ensure a narrow PDI.

-

-

Initiation:

-

Add sec-Butyllithium (sec-BuLi) via break-seal or gas-tight syringe through a septum (under Argon flow).

-

Causality: sec-BuLi is preferred over n-BuLi because its initiation rate is faster than the propagation rate of styrene derivatives, ensuring all chains start simultaneously (low PDI).

-

-

Monomer Addition:

-

Add the purified VBTMS monomer.

-

Self-Validating Sign: The solution should turn a characteristic orange/red color. This confirms the formation of the living styryl carbanion. If the solution remains colorless, impurities killed the initiator; abort.

-

-

Propagation:

-

Allow reaction to proceed for 4–6 hours (in Cyclohexane at 40°C).

-

Conversion Check: Viscosity will noticeably increase.

-

-

Termination:

-

Add degassed methanol. The orange color will instantly vanish, confirming the quenching of the living anions.

-

-

Precipitation: Pour the polymer solution into a 10-fold excess of methanol. Filter and dry the white powder under vacuum.

Part 4: RAFT Polymerization (Versatile Alternative)

Objective: Synthesize PVBTMS without the stringent demands of high-vacuum anionic techniques. Suitable for functionalizing surfaces or creating brushes.[1]

Reagents:

-

CTA (Chain Transfer Agent): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate. Why? Trithiocarbonates minimize retardation in styrenic polymerizations.

-

Initiator: AIBN (Recrystallized).

-

Solvent: Anisole or Toluene.

Protocol Steps

-

Stoichiometry: Calculate ratios based on target DP (Degree of Polymerization).

-

Assembly: Combine VBTMS, DDMAT, AIBN, and Anisole in a Schlenk tube.

-

Deoxygenation: Freeze-pump-thaw x3. Oxygen is a radical inhibitor and must be removed.

-

Polymerization: Heat to 70°C.

-

Time: 12–24 hours.[2]

-

Self-Validating Check: Solution remains homogeneous; no precipitation should occur.

-

-

Purification: Precipitate in Methanol. Repeat twice to remove unreacted monomer and residual CTA (which causes yellow discoloration).

Part 5: Data Summary & Characterization

Comparative Polymerization Metrics

| Feature | Anionic Polymerization | RAFT Polymerization |

| PDI (Mw/Mn) | < 1.05 (Ultra-narrow) | 1.10 – 1.25 |

| Impurity Tolerance | Zero (Requires High Vac) | Moderate (N2 purge sufficient) |

| MW Limit | > 100 kg/mol achievable | Typically < 50 kg/mol |

| End-Group Fidelity | ~100% (Living Anion) | High (Dithioester/Trithiocarbonate) |

| Primary Use | DSA Lithography Standards | Surface Brushes / Membranes |

Application Workflow: DSA Lithography

Caption: Directed Self-Assembly workflow utilizing the high etch resistance of PVBTMS.

Part 6: Troubleshooting & "Self-Validating" Cues

-

Problem: Anionic reaction does not turn orange.

-

Cause: Residual moisture in monomer or solvent.

-

Validation: If adding more sec-BuLi eventually turns it orange, you have created "dead" chains equal to the impurity load. The resulting polymer will have a broad PDI (bimodal). Discard and re-purify monomer.

-

-

Problem: Hazy polymer solution in RAFT.

-

Cause: Crosslinking. VBTMS can undergo side reactions at very high conversions or temperatures >100°C due to the benzylic protons.

-

Fix: Stop RAFT reactions at ~60% conversion.

-

-

Problem: "Fish-eyes" in spin coating.

-

Cause: Gel particles from improper storage. PVBTMS is sensitive to oxidation over long periods.

-

Fix: Store polymer under Argon in the dark. Filter solutions through 0.2 µm PTFE filters before coating.

-

References

-

Synthesis and Self-Assembly of Poly(trimethylsilylstyrene-b-D,L-lactide). ResearchGate. (Detailed synthesis of silyl-styrenic block copolymers for lithography).

-

Anionic Polymerization of Styrene Derivatives. NIST. (Standard protocols for living anionic polymerization of styrene derivatives).

-

RAFT-mediated synthesis of cationic poly[(ar-vinylbenzyl)trimethylammonium chloride]. PubMed. (RAFT protocols for vinylbenzyl derivatives, applicable to VBTMS).

-

Block Copolymer Lithography and Etch Selectivity. Stanford University. (Mechanisms of etch contrast in silicon-containing block copolymers).

-

Tris(trimethylsilyl)silane Synthesis and Reactivity. Organic Syntheses. (Background on silyl group chemistry and purification).

Sources

Application Notes & Protocols: (4-ethenylphenyl)methyl-trimethylsilane as a High-Performance Coupling Agent

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (4-ethenylphenyl)methyl-trimethylsilane as a versatile coupling agent. This bifunctional organosilane serves as a molecular bridge, forming durable connections between inorganic substrates and organic polymer matrices. These notes detail the underlying reaction mechanisms, offer field-proven insights into experimental design, and provide step-by-step protocols for key applications, including surface modification of inorganic fillers and the synthesis of advanced polymer composites. The aim is to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this powerful coupling agent in their development programs.

Introduction: The Role of Bifunctional Organosilanes in Material Science

In the realm of advanced materials, achieving a robust and stable interface between dissimilar materials, such as inorganic fillers and organic polymers, is a critical determinant of the final composite's performance. (4-ethenylphenyl)methyl-trimethylsilane is a bifunctional organosilane specifically designed to address this challenge.[1][2][3] Its unique molecular architecture features two distinct reactive moieties: a trimethylsilyl group and a styrenic (ethenylphenyl) group.[1]

The trimethylsilyl end of the molecule provides a mechanism for covalent bonding to inorganic surfaces rich in hydroxyl groups, such as silica, glass fibers, and metal oxides.[1] Concurrently, the ethenylphenyl group can participate in polymerization reactions, allowing it to be incorporated into the backbone of various polymer systems.[1] This dual reactivity enables the formation of a strong, durable bridge at the inorganic-organic interface, leading to significant enhancements in the mechanical, thermal, and chemical properties of the resulting composite material.[1][2]

Key Advantages of Using (4-ethenylphenyl)methyl-trimethylsilane:

-

Enhanced Interfacial Adhesion: Creates strong covalent bonds between fillers and the polymer matrix, improving stress transfer.[1]

-

Improved Mechanical Strength: Leads to notable increases in tensile strength, flexural modulus, and impact resistance of composites.[1]

-

Superior Moisture Resistance: The formation of a hydrophobic, covalent bond layer at the interface inhibits water migration, enhancing long-term durability.[1]

-

Versatile Polymer Compatibility: The styrenic functional group allows for compatibility with a wide range of free-radical cured polymer systems, including polyesters, styrenics, and acrylics.[1]

The Dual Reaction Mechanism: A Closer Look

The efficacy of (4-ethenylphenyl)methyl-trimethylsilane as a coupling agent is rooted in its ability to undergo two distinct chemical reactions at opposite ends of its molecular structure.[1]

Reaction with Inorganic Surfaces

The process begins with the hydrolysis of the trimethylsilyl group in the presence of moisture to form a reactive silanol group (-Si-OH). This hydrolysis step is crucial for activating the silane for surface bonding.[1][4] Subsequently, these silanol groups condense with the hydroxyl groups present on the surface of inorganic materials, forming stable siloxane bonds (Si-O-Substrate). This reaction effectively anchors the coupling agent to the inorganic filler or substrate.[1]

Reaction with the Polymer Matrix

The ethenyl (vinyl) group on the phenyl ring is the key to its interaction with the organic polymer matrix.[1] During polymerization, this vinyl group readily participates in free-radical reactions. It can copolymerize directly into the backbone of polymer systems, effectively integrating the inorganic filler into the polymer network.[1]

Caption: Workflow for surface treatment of inorganic fillers.

Protocol 2: Integral Blend Method for Polymer Composites

In this method, the coupling agent is added directly to the polymer resin and filler during the compounding process.

Materials and Equipment:

-

(4-ethenylphenyl)methyl-trimethylsilane

-

Polymer resin (e.g., unsaturated polyester, polystyrene)

-

Inorganic filler

-

Internal mixer or twin-screw extruder

-

Molding equipment (e.g., injection molder, compression molder)

-

PPE: safety goggles, gloves, lab coat

Procedure:

-

Pre-blending:

-

In a suitable container, pre-blend the polymer resin and the inorganic filler.

-

-

Addition of Coupling Agent:

-

While mixing the resin and filler, add (4-ethenylphenyl)methyl-trimethylsilane directly to the mixture. The recommended dosage is typically 0.1-2.0% of the filler weight. [5] * The optimal amount will vary depending on the filler type, loading level, and desired composite properties.

-

-

Compounding:

-

Transfer the mixture to an internal mixer or twin-screw extruder.

-

Process the material according to the recommended temperature and shear conditions for the specific polymer resin. This step ensures thorough dispersion of the filler and promotes the reaction of the coupling agent at the interface.

-

-

Molding and Curing:

-

The compounded material can then be molded into the desired shape using techniques such as injection molding or compression molding.

-

Cure the composite according to the polymer manufacturer's recommendations to complete the polymerization and cross-linking reactions.

-

Quantitative Data Summary

| Parameter | Surface Treatment Method | Integral Blend Method |

| Coupling Agent Conc. | 0.5-2.0% (of filler weight) [1][6] | 0.1-2.0% (of filler weight) [5] |

| Application Stage | Pre-treatment of filler | During compounding |

| Solvent Required | Yes (e.g., Ethanol/Water) | No |

| Drying/Curing Step | 110-120°C for 1-2 hours [5][6] | Integrated into molding/curing |

Safety and Handling

(4-ethenylphenyl)methyl-trimethylsilane is a reactive chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment: Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling the coupling agent. [7][8]* Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. [7][8]* Storage: Store the coupling agent in a tightly sealed container in a cool, dry place away from sources of ignition. [8]It is sensitive to moisture. [9]* Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it in accordance with local regulations. [8]* First Aid:

-

In case of skin contact: Wash the affected area thoroughly with soap and water. [7] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] * If inhaled: Move the person to fresh air and keep them comfortable for breathing. [7] * If swallowed: Rinse mouth. Do NOT induce vomiting. * In all cases of significant exposure, seek immediate medical attention. [7]

-

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Composite Mechanical Properties | Insufficient coupling agent concentration. | Increase the coupling agent loading in increments of 0.25%. |

| Incomplete hydrolysis of the silane. | Ensure the pH of the treatment solution is between 4.5 and 5.5. [6] | |

| Inadequate drying/curing. | Increase drying time or temperature to ensure complete condensation. | |

| Agglomeration of Filler | Non-uniform application of the coupling agent. | Improve the spraying and mixing process during filler treatment. |

| Premature condensation of the silane. | Prepare the silane solution just before use. | |

| Inconsistent Batch-to-Batch Results | Variation in ambient humidity. | Control the humidity during the treatment and storage of the modified filler. |

| Inconsistent mixing or processing parameters. | Standardize all experimental parameters. |

Conclusion

(4-ethenylphenyl)methyl-trimethylsilane is a highly effective coupling agent for improving the performance of polymer composites. By understanding the dual reaction mechanism and following the detailed protocols outlined in these application notes, researchers can successfully leverage this technology to develop advanced materials with superior properties. Careful attention to experimental parameters and safety procedures is essential for achieving optimal and reproducible results.

References

- Daken Chemical. (2026, January 22). Applications of (4-ethenylphenyl) trimethoxy-Silane in Reinforced Polymer Composites and Elastomers.

- Shin-Etsu Silicone. Silane Coupling Agents.

- Gelest, Inc. Silane Coupling Agents.

- Jessica Chemicals. (2018, December 14). How To Use Silane Coupling Agent Correctly.

- Gelest. (2015, June 25). SAFETY DATA SHEET: Trimethylsilane.

- Gelest. APPLYING A SILANE COUPLING AGENT.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: (4-Ethenylphenyl)methyl-trimethylsilane.

- Gelest. (2025, March 26). How to Use Silane Coupling Agents: A Practical Guide.

- Tokyo Chemical Industry Co., Ltd. Silane Coupling Agents/Adhesion Promoters.

- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: Phenyltrimethylsilane.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: 2-(Chloromethoxyethyl)trimethylsilane.

Sources

- 1. dakenchem.com [dakenchem.com]

- 2. shinetsusilicone-global.com [shinetsusilicone-global.com]

- 3. Silane Coupling Agents/Adhesion Promoters | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]

- 5. chinacouplingagents.com [chinacouplingagents.com]

- 6. gelest.com [gelest.com]

- 7. airgas.com [airgas.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Application Note: Surface Modification with (4-Ethenylphenyl)methyl-trimethylsilane

Executive Summary

This guide details the protocols for surface modification using (4-ethenylphenyl)methyl-trimethylsilane (CAS: 64268-25-3). Unlike conventional alkoxy-silane coupling agents (e.g., APTES) that rely on hydrolysis to anchor to silica, this molecule is a styrenic monomer featuring a non-hydrolyzable trimethylsilyl group. Consequently, it cannot form self-assembled monolayers (SAMs) on glass or oxide surfaces via silanization.

Instead, this reagent is utilized for two high-value surface engineering applications:

-

Direct Hydrosilylation on Silicon: Covalent attachment to hydrogen-terminated silicon (Si-H) wafers to form stable, oxidation-resistant monolayers.

-

Surface-Initiated Polymerization (SIP): Growth of silicon-rich polymer brushes from initiator-modified substrates, widely used in bilayer lithography resists for oxygen plasma etch resistance.

Chemical Profile & Properties[1][2][3][4][5]

Identity:

-

IUPAC Name: [(4-Ethenylphenyl)methyl]trimethylsilane

-

Synonyms: 4-Vinylbenzyl trimethylsilane; 4-(Trimethylsilylmethyl)styrene[1]

-

CAS Number: 64268-25-3

-

Structure: CH2=CH-C6H4-CH2-Si(CH3)3

Key Physical Properties:

| Property | Value | Relevance to Protocol |

| Molecular Weight | 190.36 g/mol | Calculation of molarity for polymerization. |

| Boiling Point | ~225°C (est) | High boiling point allows for high-temperature thermal hydrosilylation (150°C+). |

| Functional Groups | Vinyl (Styryl), Trimethylsilyl | Vinyl group is the active site for grafting; Trimethylsilyl provides etch resistance and hydrophobicity. |

| Hydrolyzable Groups | None | CRITICAL: Will not react with -OH groups on silica/glass directly. |

Protocol A: Direct Hydrosilylation on Silicon (Si-H)

This protocol creates a robust, covalently bonded monolayer on silicon wafers. The vinyl group reacts with surface silicon hydrides (Si-H) to form a Si-C bond, passivating the surface against oxidation.

Mechanism

The reaction proceeds via a radical mechanism (thermal or UV-initiated) or metal catalysis (Pt), inserting the alkene into the surface Si-H bond.

Figure 1: Mechanism of hydrosilylation grafting of styrenic monomers to Si-H surfaces.

Step-by-Step Protocol

Materials:

-

Silicon wafers (Si(100) or Si(111)).[2]

-

HF (Hydrofluoric acid) 2-5% (Caution: Extreme Hazard).

-

(4-Ethenylphenyl)methyl-trimethylsilane (Neat, deoxygenated).

-

Mesitylene (optional solvent).

-

Schlenk line or Nitrogen glovebox.

Procedure:

-

Wafer Cleaning:

-

Clean silicon wafer with Piranha solution (3:1 H2SO4:H2O2) for 20 min at 90°C to remove organics.

-

Rinse thoroughly with Milli-Q water.

-

-

Etching (H-Termination):

-

Immerse wafer in 2.5% HF solution for 90 seconds. The surface will become hydrophobic (water beads up).

-

Note: This creates the reactive Si-H surface.[3] Proceed immediately to prevent re-oxidation.

-

-

Reaction Assembly:

-

Place the H-Si wafer into a Schlenk tube or reaction vessel.

-

Add neat (4-ethenylphenyl)methyl-trimethylsilane (or a 25% v/v solution in dry mesitylene). Ensure the liquid covers the wafer.

-

Deoxygenation: Perform 3 freeze-pump-thaw cycles to remove oxygen, which quenches the radical reaction and oxidizes the Si-H surface.

-

-

Grafting (Thermal Method):

-

Heat the vessel to 150°C - 180°C for 2 to 12 hours under inert atmosphere (Ar or N2).

-

Why: High temperature is required to cleave the Si-H bond and initiate the radical addition of the styrene vinyl group.

-

-

Washing:

-

Remove wafer and sonicate sequentially in toluene, dichloromethane, and ethanol (5 min each) to remove physisorbed monomer.

-

Dry under a stream of nitrogen.

-

Validation:

-

Contact Angle: Water contact angle should increase to >90° due to the hydrophobic trimethylsilyl terminus.

-

Ellipsometry: Expected film thickness is ~1.0–1.5 nm (monolayer).

Protocol B: Surface-Initiated Polymerization (Polymer Brushes)

This method is used when a thick, dense coating is required (e.g., for lithographic resists). The molecule acts as a monomer grown from a pre-functionalized surface.

Workflow[6][7]

-

Anchor Layer: Silanization of glass/oxide with an ATRP initiator (e.g., BIBB-silane).

-

Polymerization: Growth of Poly(4-trimethylsilylmethylstyrene) from the surface.

Figure 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) workflow.

Step-by-Step Protocol

Materials:

-

Substrate: Glass slides or Silicon with native oxide.

-

Initiator Silane: (2-Bromo-2-methyl)propionyloxyhexyltriethoxysilane (or similar).

-

Catalyst: CuBr (Copper(I) bromide), PMDETA (Ligand).

-

Solvent: Anisole or Toluene.

Procedure:

-

Initiator Immobilization:

-

Clean substrate (Plasma or Piranha).

-

Incubate in a 1% solution of Initiator Silane in dry toluene for 12-24 hours.

-

Rinse and cure (110°C, 1 hour).

-

-

Polymerization Mix Preparation:

-

In a Schlenk flask, mix:

-

Monomer: (4-Ethenylphenyl)methyl-trimethylsilane (2.0 g, ~10 mmol)

-

Solvent: Anisole (2.0 mL)

-

Ligand: PMDETA (17 mg, 0.1 mmol)

-

-

Degas via freeze-pump-thaw.

-

Add CuBr (14 mg, 0.1 mmol) under nitrogen flow. The solution should turn light green/brown.

-

-

Surface Grafting:

-

Submerge the initiator-modified substrate in the polymerization mix.

-

Heat to 90°C - 110°C for 4-24 hours depending on desired thickness.

-

-

Quenching & Cleaning:

-

Expose to air to stop reaction (solution turns blue/green).

-

Rinse substrate with THF and perform Soxhlet extraction (or extensive sonication) to remove non-grafted polymer.

-

Applications:

-

Bilayer Resists: The high silicon content (~14 wt% Si) provides excellent resistance to oxygen plasma etching, allowing patterns to be transferred to the underlying organic layer.

-

Low Surface Energy: The trimethylsilyl groups create a highly hydrophobic surface.

Comparative Analysis of Methods

| Feature | Hydrosilylation (Protocol A) | Surface-Initiated Polymerization (Protocol B) |

| Substrate Requirement | Hydrogen-Terminated Silicon (Si-H) | Hydroxyl-Terminated Oxide (Glass, SiO2) |

| Layer Thickness | Monolayer (~1-2 nm) | Tunable Polymer Brush (10-100 nm) |

| Bond Type | Si-C (Direct to substrate) | Si-O-Si (Initiator) -> C-C (Polymer) |

| Primary Use Case | Electronic passivation, interface engineering | Lithography resists, anti-fouling coatings |

| Complexity | Moderate (Requires HF etching) | High (Requires multi-step synthesis) |

References

-

Hydrosilylation Mechanism: Buriak, J. M. (2002).[3] "Organometallic Chemistry on Silicon and Germanium Surfaces." Chemical Reviews, 102(5), 1271–1308. Link

-

Styrene on Silicon: Cicero, R. L., Linford, M. R., & Chidsey, C. E. D. (2000). "Photoreactivity of Unsaturated Compounds with Hydrogen-Terminated Silicon(111)." Langmuir, 16(13), 5688–5695. Link

-

Silicon-Containing Resists: Park, K. Y., et al. (2001).[1] "Polymer Membranes Containing 4-Trimethylsilylmethylstyrene Units." ResearchGate / Polymer Korea. Link

-

General ATRP on Surfaces: Matyjaszewski, K., & Miller, P. J. (2015). "Atom Transfer Radical Polymerization." Chemical Reviews. Link

Sources

(4-ethenylphenyl)methyl-trimethylsilane in composite materials

Application Note & Protocol Guide: (4-Ethenylphenyl)methyl-trimethylsilane in Composite Materials

Part 1: Executive Summary & Strategic Utility

(4-Ethenylphenyl)methyl-trimethylsilane , commonly referred to as 4-vinylbenzyl trimethylsilane (VBTMS) , is a high-value styrenic monomer characterized by a bulky trimethylsilyl (TMS) pendant group. In the field of advanced composite materials, this molecule is a critical enabler for two primary applications: high-permeability gas separation membranes and interfacial engineering of nanocomposites .

Why this molecule matters:

-

The "Silicon Effect" on Free Volume: The bulky -CH2-Si(CH3)3 group hinders the efficient packing of polymer chains. When polymerized, this creates a rigid, glassy polymer matrix with exceptionally high fractional free volume (FFV). This structure is ideal for gas separation, allowing smaller molecules (like H₂ or CO₂) to permeate rapidly while retaining selectivity against larger molecules (like N₂ or CH₄).

-

Hydrophobic Interfacial Coupling: As a surface modifier, it introduces a super-hydrophobic silane layer to inorganic fillers (e.g., silica, graphene), ensuring thermodynamic compatibility with non-polar polymer matrices (styrene, polypropylene) and preventing filler agglomeration.

Part 2: Mechanism of Action

Polymerization & Chain Architecture

VBTMS undergoes free radical polymerization (FRP) or controlled radical polymerization (e.g., ATRP, RAFT) through its vinyl group. The resulting polymer, Poly(4-vinylbenzyl trimethylsilane) (PVBTMS) , possesses a carbon backbone with bulky silyl side chains.

-

Steric Hindrance: The TMS group acts as a "spacer," preventing the polymer backbone from collapsing into a dense state.

-

Glass Transition: The polymer typically exhibits a high glass transition temperature (

), maintaining its glassy, permeable state at standard operating conditions.

Gas Transport Mechanism (Solution-Diffusion)

In composite membranes, PVBTMS functions via the Solution-Diffusion Model :

-

Solubility (

): The organosilicon nature increases the solubility of condensable gases (e.g., CO₂, hydrocarbons). -

Diffusivity (

): The high free volume provides "molecular highways" for gas diffusion.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Poly(4-vinylbenzyl trimethylsilane) (PVBTMS)

Target Audience: Polymer Chemists, Material Scientists

Objective: Synthesize high-molecular-weight PVBTMS for membrane casting.

Reagents:

-

Monomer: 4-Vinylbenzyl trimethylsilane (Synthesized from 4-vinylbenzyl chloride via Grignard reaction if not commercially available).

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Anhydrous Toluene or Tetrahydrofuran (THF).

Step-by-Step Methodology:

-

Monomer Purification:

-

Pass the VBTMS monomer through a basic alumina column to remove polymerization inhibitors (e.g., tert-butylcatechol).

-

Critical Check: Ensure the monomer is clear and colorless. Yellowing indicates oxidation or inhibitor residue.

-

-

Reaction Setup:

-

In a Schlenk flask, dissolve VBTMS (10 g) in anhydrous toluene (40 mL).

-

Add AIBN (0.5 wt% relative to monomer).

-

Degassing (Essential): Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches free radicals. Backfill with dry Nitrogen or Argon.

-

-

Polymerization:

-

Immerse the flask in a thermostated oil bath at 70°C .

-

Stir magnetically at 300 RPM for 24 hours .

-

Observation: Viscosity will increase significantly as conversion proceeds.

-

-

Isolation & Purification:

-

Cool the reaction mixture to room temperature.

-

Dropwise add the polymer solution into a large excess of cold methanol (10:1 Methanol:Solution ratio) under vigorous stirring.

-

Collect the white precipitate via filtration.

-

Reprecipitation: Dissolve the solid in a minimal amount of THF and reprecipitate in methanol to remove unreacted monomer and oligomers.

-

-

Drying:

-

Dry the purified polymer in a vacuum oven at 60°C for 48 hours to remove all solvent traces.

-

Quality Control (QC) Table:

| Parameter | Method | Target Specification |

| Molecular Weight ( | GPC (THF eluent) | |

| Polydispersity (PDI) | GPC | |

| Structure Confirmation | ||

| Thermal Stability | TGA |

Protocol B: Fabrication of PVBTMS/Silica Nanocomposite Membrane

Target Audience: Membrane Engineers

Objective: Create a defect-free mixed-matrix membrane (MMM) for CO₂/N₂ separation.

Materials:

-

PVBTMS (from Protocol A).

-

Fumed Silica Nanoparticles (10-20 nm), hydrophobically treated (optional but recommended).

-

Solvent: Chloroform or Toluene.

Workflow:

-

Dope Preparation:

-